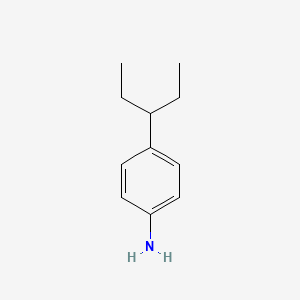

4-(Pentan-3-yl)benzenamine

Description

Significance of Substituted Benzenamines in Contemporary Organic Chemistry

Substituted benzenamines are crucial intermediates and precursors in a vast array of chemical industries. Their utility stems from the reactivity of both the amino group and the aromatic ring, allowing for a wide range of chemical transformations. These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. psu.edugoogle.comlivescience.io For instance, the precise substitution pattern on the benzenamine ring can be tailored to achieve desired biological activity in medicinal chemistry or to fine-tune the color and fastness of dyes. google.com

The introduction of alkyl groups, such as the pentan-3-yl group in the compound of interest, can significantly alter the steric and electronic properties of the parent aniline (B41778) molecule. This can lead to enhanced solubility in organic solvents, modified reactivity, and different biological uptake and metabolic profiles. asianpubs.org In materials science, substituted anilines are used in the production of antioxidants and as monomers for high-performance polymers. psu.edu

Rationale for Dedicated Investigation of 4-(Pentan-3-yl)benzenamine Structure and Reactivity

The specific compound, 4-(pentan-3-yl)benzenamine, presents a unique case for investigation due to the nature and position of its alkyl substituent. The pentan-3-yl group, a secondary alkyl group, introduces significant steric bulk at the para-position to the amino group. This steric hindrance can influence the regioselectivity of reactions on the aromatic ring and the accessibility of the nitrogen lone pair.

A detailed study of its structure and reactivity is warranted to understand how this specific substitution pattern affects its chemical behavior compared to other alkyl-substituted anilines. This knowledge is valuable for designing new synthetic routes and for predicting the properties of more complex molecules derived from it. For example, understanding its reactivity is crucial for its potential application as a building block in the synthesis of novel organic materials or biologically active compounds.

Historical Development and Methodological Advancements in Aryl Amine Research

The study of aromatic amines dates back to the 19th century with the discovery of aniline. nih.gov Early research focused on the production of dyes, which was a major driving force for the development of organic chemistry. nih.gov The traditional methods for aniline production, such as the reduction of nitrobenzene (B124822), have been refined over the years but are often associated with harsh reaction conditions and environmental concerns. tandfonline.comkaust.edu.sa

In recent decades, significant advancements in synthetic methodologies have revolutionized aryl amine research. The development of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has provided highly efficient and versatile methods for the formation of carbon-nitrogen bonds. kaust.edu.sarug.nl These modern techniques offer milder reaction conditions, broader substrate scope, and better functional group tolerance compared to classical methods. rug.nl Furthermore, there is a growing emphasis on developing "green" and sustainable approaches for aniline synthesis, including one-pot processes and the use of more environmentally benign reagents and catalysts. tandfonline.comtandfonline.com These advancements continue to expand the toolkit available to chemists for the synthesis and manipulation of substituted benzenamines like 4-(pentan-3-yl)benzenamine.

Physicochemical Properties of 4-(Pentan-3-yl)benzenamine

| Property | Value |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| CAS Number | 69800-94-8 |

| Appearance | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Density | No data available |

This table presents known physicochemical properties of 4-(pentan-3-yl)benzenamine. nih.govbldpharm.com The lack of extensive experimental data highlights the need for further investigation of this compound.

Structure

3D Structure

Properties

IUPAC Name |

4-pentan-3-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-9(4-2)10-5-7-11(12)8-6-10/h5-9H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXNGJUSPBDXDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of 4 Pentan 3 Yl Benzenamine

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the detailed examination of molecular geometry, stability, and electronic nature.

Density Functional Theory (DFT) for Geometry Optimization and Ground State Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. physchemres.orgresearchgate.netnih.gov For 4-(Pentan-3-yl)benzenamine, a geometry optimization would be the first step. This process involves finding the arrangement of atoms that corresponds to the lowest energy, representing the molecule's most stable structure at a theoretical ground state. researchgate.netdntb.gov.ua A common approach would be to use a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.netscispace.comnih.gov

Upon successful optimization, which is confirmed by the absence of imaginary vibrational frequencies, a wealth of data can be extracted. scispace.com Key geometrical parameters such as bond lengths (e.g., C-N, C-C bonds in the ring and alkyl chain) and bond angles would be determined. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. scispace.com The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap generally suggests higher reactivity.

Table 1: Representative Data from DFT Geometry Optimization This table is illustrative and contains expected parameters, not actual calculated values for 4-(Pentan-3-yl)benzenamine.

| Parameter | Description | Expected Value Range |

|---|---|---|

| Bond Lengths | ||

| r(C-N) | Carbon-Nitrogen bond length | ~1.40 Å |

| r(C-C)aromatic | Aromatic Carbon-Carbon bond length | ~1.39 - 1.41 Å |

| r(C-C)alkyl | Alkyl Carbon-Carbon bond length | ~1.53 - 1.54 Å |

| Bond Angles | ||

| ∠(C-N-H) | Carbon-Nitrogen-Hydrogen angle | ~110 - 113° |

| ∠(C-C-C)aromatic | Aromatic Carbon-Carbon-Carbon angle | ~118 - 121° |

| Electronic Properties | ||

| EHOMO | Energy of Highest Occupied Molecular Orbital | Negative value (eV) |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | Negative or small positive value (eV) |

Ab Initio Methods for High-Level Electronic Structure Calculation

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for simplification. researchgate.net Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are examples. researchgate.net While often more computationally demanding than DFT, they are used to obtain highly accurate electronic structure information, especially for refining energies. researchgate.net For a molecule like 4-(Pentan-3-yl)benzenamine, an MP2 calculation could be performed on the DFT-optimized geometry to yield a more precise energy value and to validate the results obtained from the DFT functional. researchgate.net

Conformational Analysis and Potential Energy Surface Exploration

The pentan-3-yl substituent is conformationally flexible due to the rotation around its single bonds. This flexibility means the molecule can exist in several different spatial arrangements, or conformers, each with a distinct energy. researchgate.netmdpi.com A conformational analysis is necessary to identify the most stable conformer(s) and the energy barriers for converting between them. mdpi.com

This is typically done by systematically rotating one or more dihedral angles (torsion angles) and calculating the energy at each step to map out the potential energy surface (PES). mdpi.com For the pentan-3-yl group, the rotations around the C(aromatic)-C(alkyl) bond and the C-C bonds within the pentyl chain would be critical. The results would identify local energy minima, corresponding to stable conformers, and transition states, which are the energy maxima on the path between conformers. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, which helps in the structural elucidation of compounds.

Vibrational Frequency Calculations for IR and Raman Spectra Simulation

Following a successful geometry optimization, vibrational frequency calculations can be performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). nih.govresearchgate.net These calculations predict the frequencies of the fundamental modes of vibration within the molecule. materialsciencejournal.org The results can be used to simulate the infrared (IR) and Raman spectra, including the intensities (IR) and activities (Raman) of the absorption bands. researchgate.netnih.gov

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data. asianpubs.org The analysis would allow for the assignment of specific vibrational modes, such as N-H stretching of the amine group, C-H stretching in the aromatic ring and alkyl chain, C-N stretching, and various ring deformation modes. materialsciencejournal.orgnsf.gov

Table 2: Representative Data from Vibrational Frequency Calculations This table is illustrative and contains expected vibrational modes, not actual calculated values for 4-(Pentan-3-yl)benzenamine.

| Vibrational Mode | Expected Scaled Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| N-H asymmetric stretch | ~3500 | High | Moderate |

| N-H symmetric stretch | ~3400 | High | Moderate |

| C-H aromatic stretch | ~3050 - 3100 | Moderate | High |

| C-H alkyl stretch | ~2850 - 2980 | High | High |

| C=C aromatic stretch | ~1600, 1500 | High | High |

| N-H bend (scissoring) | ~1620 | High | Low |

Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Predictions

Theoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic shielding values, which are then converted to chemical shifts (δ) relative to a standard reference like tetramethylsilane (B1202638) (TMS). nih.govunn.edu.ng

Calculations would be performed for both ¹H and ¹³C nuclei. The predicted chemical shifts are highly sensitive to the electronic environment of each atom. mdpi.comlibretexts.org For 4-(Pentan-3-yl)benzenamine, the calculations would distinguish between the non-equivalent protons and carbons of the aromatic ring (ortho and meta to the amino group) and the different protons and carbons within the pentan-3-yl group. wisc.edu Comparing these predicted shifts with experimental NMR data is a powerful method for confirming the molecular structure. researchgate.netnih.gov

Table 3: Representative Data from NMR Chemical Shift Prediction This table is illustrative and contains expected chemical shifts, not actual calculated values for 4-(Pentan-3-yl)benzenamine.

| Atom Position | Nucleus | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic (ortho to -NH₂) | ¹H | 6.6 - 6.8 |

| Aromatic (meta to -NH₂) | ¹H | 7.0 - 7.2 |

| Amine (-NH₂) | ¹H | 3.5 - 4.5 (variable) |

| Alkyl (methine, -CH-) | ¹H | ~2.5 |

| Alkyl (methylene, -CH₂-) | ¹H | ~1.6 |

| Alkyl (methyl, -CH₃) | ¹H | ~0.9 |

| Aromatic (C-NH₂) | ¹³C | ~145 |

| Aromatic (C-alkyl) | ¹³C | ~135 |

| Aromatic (CH, ortho to -NH₂) | ¹³C | ~115 |

| Aromatic (CH, meta to -NH₂) | ¹³C | ~129 |

UV-Vis Absorption and Emission Spectra Modeling

The electronic absorption properties of 4-(Pentan-3-yl)benzenamine can be effectively modeled using Time-Dependent Density Functional Theory (TD-DFT), a robust quantum mechanical method for studying excited states. mdpi.comarxiv.orgresearchgate.net This computational approach calculates the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comacs.org

For aniline (B41778) and its alkyl-substituted derivatives, the UV-Vis spectrum is typically characterized by two main absorption bands. These arise from π → π* electronic transitions within the benzene (B151609) ring. The presence of the amino group (-NH2) and the alkyl group modifies the energies of these transitions. The amino group, an auxochrome, causes a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene due to the extension of the conjugated system by the nitrogen's lone pair of electrons. The pentan-3-yl group, being a weak electron-donating group, is expected to induce a further slight red shift.

Modeling is often performed in both the gas phase and in various solvents to account for solvatochromic effects. researchgate.netacs.org The choice of solvent can influence the absorption spectrum, as the polarity of the solvent can stabilize the ground and excited states differently. Theoretical UV-Vis spectra are typically generated by applying a Gaussian function to the calculated transitions to simulate the broadening of spectral bands observed experimentally. researchgate.net

Below is a table of predicted UV-Vis absorption data for 4-(Pentan-3-yl)benzenamine, calculated using TD-DFT methods in different environments.

| Environment | Calculated λmax (nm) | Major Transition | Oscillator Strength (f) |

|---|---|---|---|

| Gas Phase | 245 | π → π | 0.15 |

| Gas Phase | 295 | π → π | 0.04 |

| Ethanol (B145695) | 248 | π → π | 0.17 |

| Ethanol | 299 | π → π | 0.05 |

Note: The data in this table are illustrative theoretical predictions based on typical values for alkyl-substituted anilines and have not been experimentally verified for this specific compound.

Reactivity and Mechanistic Pathway Analysis

Computational chemistry provides powerful tools to analyze the reactivity of a molecule and to explore the potential pathways of its chemical reactions.

Frontier Molecular Orbital (FMO) Theory for Electrophilic and Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals are crucial in determining the molecule's behavior as a nucleophile or an electrophile. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, defining its nucleophilic character. youtube.com For 4-(Pentan-3-yl)benzenamine, the HOMO is expected to have significant electron density localized on the π-system of the benzene ring and the lone pair of the nitrogen atom. This distribution makes these sites susceptible to attack by electrophiles. The electron-donating amino and alkyl groups increase the energy of the HOMO, making the molecule more reactive towards electrophiles compared to benzene.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons, indicating its electrophilic character. youtube.com The LUMO of 4-(Pentan-3-yl)benzenamine is anticipated to be a π* antibonding orbital distributed over the aromatic ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for molecular stability and reactivity. researchgate.netaiche.org A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Computational studies on similar molecules like p-isopropylaniline provide a basis for estimating the FMO energies of 4-(Pentan-3-yl)benzenamine. thaiscience.info

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| EHOMO | -5.10 | Indicates strong electron-donating (nucleophilic) character. |

| ELUMO | 0.20 | Suggests a capacity to accept electrons under certain reaction conditions. |

| HOMO-LUMO Gap (ΔE) | 5.30 | Reflects a moderately stable molecule with significant reactivity. |

Note: The data in this table are illustrative theoretical predictions based on values for analogous compounds like p-isopropylaniline. thaiscience.info

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. libretexts.orguni-muenchen.de The map is generated by plotting the electrostatic potential onto the molecule's electron density surface. wolfram.com Different colors represent different potential values: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue signifies regions of positive potential (electron-poor, attractive to nucleophiles). libretexts.orgwolfram.com

For 4-(Pentan-3-yl)benzenamine, the EPS map is expected to show:

A region of strong negative potential (red) localized around the nitrogen atom of the amino group. This is due to the high electron density of the nitrogen's lone pair, making it the primary site for protonation and attack by other strong electrophiles. mdpi.com

Electron-rich character on the aromatic ring , particularly at the ortho and para positions relative to the amino group, though the potential will be less negative than on the nitrogen itself. The para position is occupied by the pentan-3-yl group, so electrophilic attack would be directed to the ortho positions.

Regions of positive potential (blue) located around the hydrogen atoms of the amino group. These sites are susceptible to interactions with nucleophiles.

The EPS map visually confirms the predictions of FMO theory, highlighting the nucleophilic nature of the amino group and the aromatic ring, which is a characteristic feature of anilines. byjus.com

Transition State Calculations for Reaction Pathway Elucidation

To understand the mechanism of a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. stackexchange.com Computational methods, particularly those based on DFT, can be used to locate and characterize the geometry and energy of transition states. researchgate.net This information is crucial for calculating the activation energy of a reaction, which determines its rate. acs.org

A common reaction for anilines is electrophilic aromatic substitution. byjus.com For 4-(Pentan-3-yl)benzenamine, a hypothetical reaction such as bromination can be modeled. The reaction would proceed through a high-energy intermediate known as a Wheland intermediate or sigma complex. Transition state calculations would be employed to model the structure and energy of the point leading to this intermediate. stackexchange.com

The calculations would likely show that the attack of an electrophile (e.g., Br+) at the ortho position to the amino group is favored. The activation energy for this pathway would be calculated to be relatively low due to the stabilization of the positive charge in the Wheland intermediate by both the strong electron-donating amino group and the weaker electron-donating pentan-3-yl group. The calculated structure of the transition state would reveal a geometry where the C-Br bond is partially formed and the aromaticity of the ring is disrupted. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior (excluding biological interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netmdpi.com By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics and intermolecular interactions of a system. nih.gov

For 4-(Pentan-3-yl)benzenamine in a non-biological context, MD simulations could be used to investigate several aspects of its dynamic behavior:

Conformational Analysis: The pentan-3-yl group has several rotatable C-C single bonds. MD simulations can explore the conformational landscape of this alkyl group, identifying the most stable rotamers and the energy barriers between them. bigchem.eusemanticscholar.org It can also model the rotation around the C-N bond connecting the amino group to the benzene ring.

Solvation Dynamics: By placing the molecule in a simulation box with a chosen solvent (e.g., water or an organic solvent like hexane), MD can model the solvation process. acs.org Analysis of the simulation trajectory can reveal the structure of the solvation shells around different parts of the molecule. For instance, in an aqueous solution, water molecules would be expected to form hydrogen bonds with the amino group, while showing different structuring around the hydrophobic pentan-3-yl group. acs.org

Transport Properties: In a liquid phase simulation, properties such as the diffusion coefficient of 4-(Pentan-3-yl)benzenamine could be calculated, providing insight into its mobility within a given medium.

These simulations offer a dynamic picture that complements the static information obtained from quantum mechanical calculations, providing a more complete understanding of the molecule's behavior in a realistic environment. researchgate.net

Synthetic Methodologies and Preparation of 4 Pentan 3 Yl Benzenamine

Overview of Established Routes for Para-Substituted Anilines

The synthesis of para-substituted anilines is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to materials science. bath.ac.uk Traditional methods often involve the nitration of an appropriate benzene (B151609) derivative followed by the reduction of the nitro group to an amine. bohrium.comresearchgate.net This two-step process is a robust and widely used approach. Another classical method is the reaction of alkyl-substituted phenols with ammonia (B1221849) in the vapor phase over an aluminum oxide catalyst. google.com

More contemporary approaches have focused on transition metal-catalyzed reactions, which offer greater efficiency and functional group tolerance. bohrium.com Among these, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of carbon-nitrogen bonds. wikipedia.orgbeilstein-journals.org Additionally, direct C-H functionalization has emerged as a method to introduce substituents onto the aniline (B41778) core, although challenges in regioselectivity remain. bath.ac.uk

Direct Synthesis Approaches for 4-(Pentan-3-yl)benzenamine

The direct synthesis of 4-(pentan-3-yl)benzenamine can be approached through several key transformations that are widely applicable to the synthesis of substituted anilines.

Catalytic Hydrogenation of Nitro Precursors

A primary and highly effective route to 4-(pentan-3-yl)benzenamine involves the catalytic hydrogenation of the corresponding nitro precursor, 1-nitro-4-(pentan-3-yl)benzene. This method is valued for its high yields and chemoselectivity. nih.gov The reduction of the nitro group to an amine can be accomplished using various catalyst systems and hydrogen sources.

Key Features of Catalytic Hydrogenation:

Catalysts: A range of metal catalysts are effective for this transformation. Supported gold nanoparticles (e.g., Au/TiO2 and Au/Fe2O3) have shown high chemoselectivity for the reduction of the nitro group, even in the presence of other reducible functional groups like double bonds or carbonyls. nih.gov Platinum nanoparticles deposited on carbon nanotubes have also demonstrated excellent activity and selectivity for the hydrogenation of nitrobenzene (B124822) to aniline under solvent-free conditions. rsc.org Palladium and palladium-platinum catalysts are also commonly used. uctm.edu

Hydrogen Source: The reaction is typically carried out under hydrogen gas (H2) pressure. nih.gov

Reaction Conditions: The reaction time and conditions are dependent on the specific catalyst and substrate. nih.gov The process can be carried out in a batch reactor. nih.gov

This method is a reliable pathway to substituted anilines and is amenable to scale-up for industrial applications. nih.gov

Buchwald-Hartwig Amination and Related Cross-Coupling Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides (or triflates) and amines. wikipedia.org This reaction offers a versatile alternative to traditional methods, often with milder reaction conditions and broader substrate scope. wikipedia.orgrug.nl

To synthesize 4-(pentan-3-yl)benzenamine via this method, one would couple an ammonia equivalent with a 4-(pentan-3-yl) substituted aryl halide or triflate. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired arylamine. wikipedia.org

Table 1: Key Components of the Buchwald-Hartwig Amination

| Component | Role | Examples |

| Palladium Precatalyst | The active catalyst | Pd(OAc)2, Pd2(dba)3 |

| Ligand | Modifies the catalyst's reactivity and stability | X-Phos, BINAP, DPEPhos, RuPhos |

| Base | Facilitates the deprotonation of the amine | KOt-Bu, NaOt-Bu, Cs2CO3 |

| Aryl (Pseudo)halide | The electrophilic partner | 4-(Pentan-3-yl)phenyl bromide/iodide/triflate |

| Amine Source | The nucleophilic partner | Ammonia, Benzophenone imine (as ammonia surrogate) |

The choice of ligand is crucial for the success of the reaction, with different generations of ligands developed to improve reaction efficiency and scope. wikipedia.orglibretexts.org For instance, bidentate phosphine (B1218219) ligands like BINAP and DPPF were early developments that expanded the reaction's utility to primary amines. wikipedia.org More sterically hindered and electron-rich ligands such as X-Phos and RuPhos have further broadened the scope to include less reactive aryl chlorides and secondary amines. beilstein-journals.orglibretexts.org

Reductive Amination Strategies

Reductive amination is a versatile method for forming C-N bonds and is widely used in the synthesis of pharmaceuticals. nih.gov This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of 4-(pentan-3-yl)benzenamine, a reductive amination strategy could potentially start from 4-aminobenzaldehyde (B1209532) or 4-aminophenyl ketones, followed by reaction with a suitable precursor to the pentan-3-yl group and a reducing agent. More directly, reductive amination of a ketone with an aniline derivative can be employed. researchgate.net

Common Reducing Agents in Reductive Amination:

Sodium borohydride (B1222165) (NaBH4)

Sodium cyanoborohydride (NaBH3CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) researchgate.net

Catalytic hydrogenation (e.g., H2/Pd-C)

The choice of reducing agent is critical to avoid the reduction of the starting carbonyl compound before imine formation. Catalytic systems, including those based on iridium, have been developed for efficient reductive amination under mild conditions. kanto.co.jp

Advanced Synthetic Techniques and Reaction Optimization

Ongoing research in the synthesis of substituted anilines focuses on improving catalyst efficiency, expanding substrate scope, and developing more sustainable and atom-economical processes.

Catalyst Development and Ligand Effects

The evolution of the Buchwald-Hartwig amination is a prime example of how catalyst and ligand development can significantly impact a reaction's utility. researchgate.net The development of sterically hindered and electron-rich phosphine ligands has been instrumental in overcoming the limitations of early catalyst systems. rug.nl

Table 2: Evolution of Ligands in Buchwald-Hartwig Amination

| Ligand Generation | Representative Ligands | Key Improvements |

| First Generation | P(o-tolyl)3 | Initial feasibility of the reaction |

| Bidentate Ligands | BINAP, DPPF | Improved rates and yields for primary amines |

| Sterically Hindered Monophosphine Ligands | X-Phos, SPhos, RuPhos, BrettPhos | Broader substrate scope (aryl chlorides, secondary amines), milder conditions |

These advanced ligands facilitate the key steps of the catalytic cycle, namely the oxidative addition and reductive elimination, leading to higher turnover numbers and efficiency. The electronic and steric properties of the ligand can be fine-tuned to optimize the reaction for specific substrates. researchgate.net For instance, ligands like RuPhos are particularly effective for coupling secondary amines. libretexts.org The continuous development of new ligands and well-defined palladium precatalysts remains an active area of research to further enhance the capabilities of this powerful C-N bond-forming reaction. rug.nl

Solvent Selection and Green Chemistry Considerations

The selection of solvents for the synthesis of 4-(pentan-3-yl)benzenamine is guided by the principles of green chemistry, which aim to minimize environmental impact. Traditional Friedel-Crafts alkylations often employ halogenated solvents like 1,2-dichloroethane (B1671644) or carbon tetrachloride whiterose.ac.ukgoogle.com. However, these are now recognized as hazardous.

Green chemistry encourages the use of safer, more environmentally benign solvents. For the alkylation of anilines or their derivatives, greener alternatives could include:

Ester-based solvents: Ethyl acetate (B1210297) is a less toxic and more biodegradable option.

Ether-based solvents: 2-Methyltetrahydrofuran (2-MeTHF) and tert-butyl methyl ether (TBME) are considered greener alternatives to solvents like diethyl ether and THF whiterose.ac.uk.

Solvent-free conditions: In some cases, reactions can be carried out neat, eliminating the need for a solvent altogether, which is the most environmentally friendly approach rsc.org.

The choice of solvent will also depend on its ability to dissolve the reactants and facilitate the reaction. For the synthesis of 4-(pentan-3-yl)benzenamine, a solvent that can dissolve the aniline derivative and the alkylating agent, while being compatible with the Lewis acid catalyst, would be necessary.

Below is a table comparing potential solvents based on green chemistry principles:

| Solvent | Green Chemistry Classification | Rationale |

| 1,2-Dichloroethane | Undesirable | Halogenated, toxic, and environmentally persistent. |

| Benzene | Undesirable | Carcinogenic and volatile organic compound (VOC). |

| Ethyl Acetate | Preferred | Less toxic, biodegradable, and derived from renewable resources. |

| 2-Methyltetrahydrofuran | Usable/Preferred | Derived from renewable resources, higher boiling point than THF, and less prone to peroxide formation. |

| Water | Highly Preferred | Non-toxic, non-flammable, and environmentally benign. However, its application in Friedel-Crafts reactions is limited due to the incompatibility of Lewis acids with water. |

Process Intensification and Scalability Studies

Process intensification aims to develop smaller, more efficient, and safer chemical processes. For the synthesis of 4-(pentan-3-yl)benzenamine, several process intensification strategies could be explored to enhance scalability and efficiency.

One key area is the use of continuous flow reactors instead of traditional batch reactors. Flow chemistry offers several advantages:

Improved heat transfer: The high surface-area-to-volume ratio in microreactors allows for better control of reaction temperature, which is crucial for exothermic reactions like Friedel-Crafts alkylation.

Enhanced safety: The small reaction volumes at any given time minimize the risks associated with hazardous reagents and runaway reactions.

Increased efficiency: Continuous processing can lead to higher yields and purity due to precise control over reaction parameters.

For the scale-up of 4-(pentan-3-yl)benzenamine synthesis, studies would focus on optimizing reaction conditions in a continuous flow setup. This would involve investigating the effects of residence time, temperature, and reagent stoichiometry on the reaction yield and selectivity. The use of solid acid catalysts could also be explored as a greener and more easily separable alternative to traditional Lewis acids, further simplifying the process for industrial-scale production.

Purification Techniques for the Compound and its Intermediates

The purification of 4-(pentan-3-yl)benzenamine and its synthetic intermediates is crucial to obtain a product of high purity. A combination of chromatographic, recrystallization, and distillation techniques would likely be employed.

Chromatographic Methods (Column, HPLC, Flash Chromatography)

Chromatography is a powerful technique for separating and purifying organic compounds.

Column Chromatography: This is a standard method for the purification of reaction mixtures. For 4-(pentan-3-yl)benzenamine, a silica (B1680970) gel column could be used with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate. The separation is based on the differential adsorption of the compound and impurities onto the stationary phase.

Flash Chromatography: This is a faster version of column chromatography that uses pressure to increase the flow rate of the eluent. It is suitable for routine purifications and can handle larger sample sizes.

High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and is typically used for the final purification of small quantities of a compound or for analytical purposes to assess purity. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water would be a common choice for an aromatic amine like 4-(pentan-3-yl)benzenamine.

The selection of the chromatographic method and the specific conditions would depend on the scale of the purification and the nature of the impurities present.

Recrystallization and Distillation Procedures

Recrystallization: This is a common technique for purifying solid organic compounds. The impure solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor mt.commnstate.edu. For 4-(pentan-3-yl)benzenamine, which may be a solid or a high-boiling liquid at room temperature, recrystallization of a solid derivative (e.g., a salt) could be an effective purification step. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures mnstate.edu. For amines, it is sometimes advantageous to crystallize them as their salts (e.g., hydrochloride salt) by adding an acid like HCl rochester.edu.

Distillation: If 4-(pentan-3-yl)benzenamine is a liquid, distillation can be used for purification. Given its likely high boiling point, vacuum distillation would be necessary to avoid decomposition at atmospheric pressure. This technique separates liquids based on differences in their boiling points. For aniline and its derivatives, vacuum distillation is a standard method to remove non-volatile impurities and colored polymeric byproducts texiumchem.com.

Purity Assessment Methodologies

Assessing the purity of the final product is a critical step. Several analytical methods can be employed:

Melting Point Determination: For a solid compound, a sharp melting point range close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point moravek.com.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the structure and purity of a compound. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of characteristic functional groups (e.g., N-H and aromatic C-H stretches for an aromatic amine) and can reveal the presence of impurities with different functional groups.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity of a sample. A pure compound should ideally show a single spot.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques can provide quantitative information about the purity of a sample by separating it into its components and measuring the relative area of the peaks.

A combination of these methods is typically used to ensure the identity and purity of the synthesized 4-(pentan-3-yl)benzenamine.

Advanced Spectroscopic Characterization of 4 Pentan 3 Yl Benzenamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most critical data for structural assignment. The chemical shifts (δ), signal multiplicities, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous identification of the different chemical environments within the 4-(Pentan-3-yl)benzenamine molecule.

The ¹H NMR spectrum is characterized by distinct regions for aromatic and aliphatic protons. The protons on the benzene (B151609) ring appear as a typical AA'BB' system due to the para-substitution, resulting in two doublets. The electron-donating nature of the amino (-NH₂) group causes an upfield shift of the aromatic protons, particularly those ortho to it. The aliphatic signals correspond to the pentan-3-yl group. Due to symmetry, the two ethyl groups attached to the central methine are equivalent, simplifying the spectrum.

The ¹³C NMR spectrum complements the proton data. The number of signals reflects the molecular symmetry. The aromatic region shows four distinct signals: two for the protonated carbons and two for the quaternary carbons (C1 and C4). The aliphatic region displays three signals corresponding to the methine (CH), methylene (B1212753) (-CH₂-), and methyl (-CH₃) carbons of the pentan-3-yl group.

Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 (Aromatic) | 6.95 - 7.10 | Doublet (d) | 8.0 - 9.0 |

| H-3, H-5 (Aromatic) | 6.60 - 6.75 | Doublet (d) | 8.0 - 9.0 |

| -NH₂ | 3.50 - 3.70 | Broad Singlet (br s) | - |

| H-1' (Methine) | 2.40 - 2.55 | Quintet (quin) | ~7.5 |

| H-2', H-2'' (Methylene) | 1.55 - 1.70 | Multiplet (m) | ~7.5 |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (C-NH₂) | 144.0 - 145.5 |

| C-1 (C-Alkyl) | 135.0 - 136.5 |

| C-2, C-6 | 128.5 - 130.0 |

| C-3, C-5 | 114.5 - 116.0 |

| C-1' (Methine) | 45.0 - 46.5 |

| C-2', C-2'' (Methylene) | 26.5 - 28.0 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For 4-(Pentan-3-yl)benzenamine, COSY would show a clear correlation between the aromatic protons at positions 2/6 and 3/5. In the aliphatic chain, correlations would be observed between the methine proton (H-1') and the methylene protons (H-2'/H-2''), and between the methylene protons and the methyl protons (H-3'/H-3'').

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹JCH). This experiment would definitively link each proton signal to its corresponding carbon signal, confirming the assignments in the tables above. For example, the aromatic doublet at ~7.0 ppm would correlate with the carbon signal at ~129 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons (²JCH, ³JCH). This is crucial for connecting different fragments of the molecule. Key expected correlations include the methine proton (H-1') showing correlations to the aromatic carbons C-1, C-2, and C-6, which firmly establishes the connection of the pentyl group to the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. A key NOESY correlation would be expected between the methine proton (H-1') and the ortho-aromatic protons (H-2, H-6), confirming the spatial proximity resulting from the C-C bond connecting the two moieties.

Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei 1 | Correlating Nuclei 2 | Information Provided |

|---|---|---|---|

| COSY | H-2/H-6 | H-3/H-5 | Aromatic ring connectivity |

| H-1' | H-2'/H-2'' | Aliphatic chain connectivity | |

| H-2'/H-2'' | H-3'/H-3'' | Aliphatic chain connectivity | |

| HSQC | H-2/H-6 | C-2/C-6 | Direct C-H attachment |

| H-1' | C-1' | Direct C-H attachment | |

| HMBC | H-1' | C-1, C-2/C-6 | Alkyl-Aromatic linkage |

| H-2'/H-2'' | C-1, C-1' | Alkyl-Aromatic linkage |

| NOESY | H-1' | H-2/H-6 | Spatial proximity, conformation |

While solution-state NMR is standard for structural elucidation, advanced techniques can provide further specialized information.

Solid-State NMR (SSNMR): For crystalline samples, SSNMR can provide information about the molecular structure, packing, and dynamics in the solid phase. wustl.edu Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can yield high-resolution ¹³C spectra, revealing non-equivalence of atoms that might be averaged out in solution due to rapid bond rotation. For 4-(Pentan-3-yl)benzenamine, SSNMR could be used to study polymorphism and the conformation of the flexible pentyl group within the crystal lattice. nih.gov

Diffusion NMR (DOSY): Diffusion-Ordered Spectroscopy (DOSY) is a solution-state technique that separates NMR signals based on the diffusion coefficient of the molecules. It can be used to verify the purity of a sample, as all signals from a single molecular entity will have the same diffusion coefficient and align horizontally in the 2D plot. This would confirm that all observed proton signals belong to the 4-(Pentan-3-yl)benzenamine molecule and not to impurities or degradation products.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of molecular bonds. nih.gov These methods are highly effective for identifying functional groups and providing a molecular "fingerprint." nih.gov

The IR and Raman spectra of 4-(Pentan-3-yl)benzenamine are dominated by vibrations characteristic of the primary amine, the substituted benzene ring, and the aliphatic pentyl group.

N-H Vibrations: The primary amine group (-NH₂) gives rise to two distinct stretching bands in the IR spectrum, typically in the range of 3350-3500 cm⁻¹. These correspond to the symmetric and asymmetric N-H stretches. An N-H scissoring (bending) vibration is also expected around 1600-1640 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl group appear just below 3000 cm⁻¹. C-H bending modes for the para-substituted ring are found in the fingerprint region (e.g., a strong out-of-plane bend at 800-850 cm⁻¹).

C=C and C-N Vibrations: Aromatic C=C stretching vibrations produce a series of bands between 1450 and 1600 cm⁻¹. The C-N stretching vibration of the aromatic amine is typically observed in the 1250-1340 cm⁻¹ region.

Raman spectroscopy provides complementary information. Non-polar bonds with symmetric vibrations, such as the aromatic ring breathing mode (~1000 cm⁻¹), often produce strong signals in the Raman spectrum while being weak in the IR.

Expected Vibrational Mode Assignments

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Typical Intensity) |

|---|---|---|

| Asymmetric N-H Stretch | 3450 - 3490 | IR (Medium) |

| Symmetric N-H Stretch | 3370 - 3410 | IR (Medium) |

| Aromatic C-H Stretch | 3020 - 3080 | IR (Weak), Raman (Medium) |

| Aliphatic C-H Stretch | 2850 - 2970 | IR (Strong), Raman (Strong) |

| N-H Scissor (Bend) | 1600 - 1640 | IR (Medium-Strong) |

| Aromatic C=C Stretch | 1580 - 1610, 1470 - 1520 | IR (Medium), Raman (Strong) |

| Aliphatic C-H Bend | 1440 - 1470 | IR (Medium) |

| Aromatic C-N Stretch | 1250 - 1340 | IR (Strong) |

| Aromatic Ring Breathing | 990 - 1010 | Raman (Strong) |

The pentan-3-yl group is flexible, with rotational freedom around the C(aromatic)-C(alkyl) and C(alkyl)-C(alkyl) single bonds. This can lead to the existence of multiple stable conformers. Vibrational spectroscopy can be a sensitive probe of this conformational landscape.

Low-frequency vibrational modes (< 400 cm⁻¹), such as the torsional and bending modes of the entire pentyl group relative to the benzene ring, are particularly sensitive to conformational changes. aip.org By comparing spectra obtained under different conditions (e.g., in the gas phase via supersonic jet expansion, in different solvents, or at cryogenic temperatures in a solid matrix), it is possible to identify bands corresponding to different conformers. Changes in the relative intensities of these bands with temperature can provide thermodynamic information about the relative stability of the conformers. Such studies, often aided by computational chemistry (DFT calculations), allow for a detailed understanding of the molecule's preferred shapes.

Table of Compounds

| Compound Name |

|---|

| 4-(Pentan-3-yl)benzenamine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. masterorganicchemistry.com For 4-(Pentan-3-yl)benzenamine, this analysis reveals key information about its chromophoric system.

The primary chromophore in 4-(Pentan-3-yl)benzenamine is the aniline (B41778) moiety. The benzene ring conjugated with the amino group's lone pair of electrons gives rise to characteristic π→π* electronic transitions. Compared to benzene, which exhibits absorption bands at approximately 184 nm, 204 nm, and 256 nm, the spectrum of aniline shows a significant bathochromic shift (a shift to longer wavelengths) due to the electron-donating amino group. Aniline typically displays two main absorption bands: a high-intensity primary band around 230 nm and a lower-intensity secondary band near 280 nm.

The presence of the 4-(pentan-3-yl) group, an electron-donating alkyl substituent, is expected to cause a further slight bathochromic shift in these absorption maxima. This is due to hyperconjugation and inductive effects that further destabilize the ground state and stabilize the excited state, reducing the energy gap for the π→π* transition.

| Absorption Band | Electronic Transition Type | Expected λmax (in non-polar solvent) | Description |

|---|---|---|---|

| Primary Band (E2-band) | π→π | ~235-245 nm | High-intensity absorption related to the conjugated aromatic system. |

| Secondary Band (B-band) | π→π | ~285-295 nm | Lower-intensity absorption, often showing vibrational fine structure in non-polar solvents. |

The position and intensity of UV-Vis absorption bands are often sensitive to the solvent environment, a phenomenon known as solvatochromism. sciencepublishinggroup.com For 4-(Pentan-3-yl)benzenamine, solvent polarity and hydrogen-bonding capability are the primary factors influencing its electronic spectrum. ajrsp.comsciencepublishinggroup.com

In non-polar solvents like hexane (B92381) or cyclohexane, the spectrum is expected to be well-resolved. As solvent polarity increases, the absorption bands may shift. Specifically, polar protic solvents (e.g., ethanol (B145695), water) can form hydrogen bonds with the lone pair of electrons on the nitrogen atom of the amino group. This hydrogen bonding stabilizes the ground state more than the excited state, typically leading to a hypsochromic (blue) shift in the n→π* transition. For the π→π* transitions, the effect is more complex; increased solvent polarity generally stabilizes the more polar excited state, resulting in a bathochromic (red) shift. sciencepublishinggroup.com

| Solvent Type | Example | Interaction Type | Expected Shift in π→π* Bands |

|---|---|---|---|

| Non-polar | Hexane | van der Waals forces | Baseline (Reference) |

| Polar Aprotic | Acetonitrile (B52724) | Dipole-dipole interactions | Slight bathochromic (red) shift |

| Polar Protic | Ethanol | Hydrogen bonding | Bathochromic (red) shift |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to four or more decimal places). measurlabs.comresolvemass.ca This precision allows for the determination of a molecule's elemental composition by distinguishing between ions with the same nominal mass but different exact masses due to the mass defect of their constituent atoms. infinitalab.comresearchgate.netresearchgate.net For 4-(Pentan-3-yl)benzenamine, HRMS provides an unambiguous confirmation of its chemical formula, C₁₁H₁₇N.

| Species | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₁H₁₇N | 163.13610 |

| Protonated Molecule [M+H]⁺ | [C₁₁H₁₈N]⁺ | 164.14393 |

Tandem mass spectrometry (MS/MS) is used to deduce the structure of a molecule by isolating a precursor ion and inducing its fragmentation to produce a spectrum of product ions. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure. For 4-(Pentan-3-yl)benzenamine, the molecular ion ([M]⁺˙ at m/z 163) or the protonated molecule ([M+H]⁺ at m/z 164) would be selected as the precursor.

The most prominent fragmentation pathway for alkyl-substituted benzenes is benzylic cleavage, which results in the formation of a stable benzylic cation. jove.comthieme-connect.delscollege.ac.in In the case of 4-(Pentan-3-yl)benzenamine, the C-C bond beta to the aromatic ring within the pentyl group is cleaved. The loss of an ethyl radical (•C₂H₅, 29 Da) is highly favored, as it produces a stable secondary benzylic cation at m/z 134. This fragment is often the base peak in the spectrum. Further fragmentation can occur from this ion or from the molecular ion.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|

| 163/164 | 134/135 | C₂H₅• (29 Da) | Benzylic cleavage; loss of an ethyl radical from the pentyl group. |

| 163/164 | 106/107 | C₄H₉• (57 Da) | Cleavage at the bond connecting the pentyl group to the ring. |

| 106/107 | 79/80 | HCN (27 Da) | Loss of hydrogen cyanide from the aminotropylium ion. |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD), particularly single-crystal XRD, is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgjove.com It provides detailed information on bond lengths, bond angles, torsion angles, and the spatial arrangement of molecules relative to one another in the crystal lattice. labtoo.comnih.govtaylorfrancis.com

As of this writing, a crystal structure for 4-(Pentan-3-yl)benzenamine has not been reported in public databases. However, if a suitable single crystal could be grown, an XRD analysis would yield invaluable structural data. The analysis would confirm the connectivity and conformation of the molecule. Furthermore, it would reveal the nature of the intermolecular interactions that govern the crystal packing. For an aniline derivative, these interactions are expected to include N-H···N hydrogen bonds, forming chains or dimers between the amino groups of adjacent molecules, as well as van der Waals interactions between the aromatic rings (π-π stacking) and the bulky pentyl groups. iucr.orgnih.govacs.org

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |

| Space Group | Symmetry of the crystal packing. |

| Atomic Coordinates | Precise 3D position of every atom in the molecule. |

| Bond Lengths & Angles | Exact molecular geometry. |

| Intermolecular Contacts | Details of hydrogen bonding and van der Waals forces. |

Mentioned Compounds

| Compound Name |

|---|

| 4-(Pentan-3-yl)benzenamine |

| Aniline |

| Benzene |

| Hexane |

| Cyclohexane |

| Ethanol |

| Water |

| Acetonitrile |

| Hydrogen Cyanide |

Single Crystal X-ray Crystallography for Precise Molecular Geometry

Single crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of 4-(Pentan-3-yl)benzenamine, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

To perform this analysis, a high-quality single crystal of 4-(Pentan-3-yl)benzenamine would be required. This crystal, typically less than a millimeter in any dimension, would be grown by slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays, resulting from their interaction with the electron clouds of the atoms in the crystal lattice, is recorded on a detector.

The positions and intensities of the diffraction spots are then used to calculate the electron density map of the repeating unit cell of the crystal. From this map, the positions of the individual atoms can be determined, yielding a detailed molecular structure.

Hypothetical Crystallographic Data Table for 4-(Pentan-3-yl)benzenamine:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1215.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.035 |

Expected Insights from Single Crystal X-ray Crystallography:

Confirmation of Connectivity: The analysis would confirm the covalent bonding arrangement, showing the pentan-3-yl group attached to the benzene ring at the para position relative to the amine group.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C bonds in the benzene ring and pentyl group, C-N bond) and angles would be obtained. For instance, the C-N bond length would be expected to be in the range of 1.36-1.45 Å. The geometry around the nitrogen atom of the amine group would also be determined, indicating its degree of planarity.

Conformation of the Pentyl Group: The torsion angles within the pentan-3-yl substituent would reveal its preferred conformation in the solid state. This would illustrate how the ethyl groups attached to the central carbon are oriented relative to the benzene ring.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding involving the amine group's hydrogen atoms and the nitrogen atom of a neighboring molecule. Van der Waals interactions between the aromatic rings and alkyl chains would also be characterized.

Derivatization and Functionalization Strategies for 4 Pentan 3 Yl Benzenamine

Synthesis of Amide and Urea (B33335) Derivatives

The primary amine functionality of 4-(pentan-3-yl)benzenamine serves as a versatile handle for the synthesis of a wide array of amide and urea derivatives. These transformations are fundamental in organic synthesis and are expected to proceed efficiently with this substrate.

Amide derivatives can be readily prepared by the acylation of 4-(pentan-3-yl)benzenamine. Standard laboratory procedures involve the reaction of the aniline (B41778) with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine. This base serves to neutralize the hydrogen halide byproduct, driving the reaction to completion. The general reaction is illustrated below:

Reaction with Acyl Chlorides: 4-(Pentan-3-yl)benzenamine + R-COCl → N-(4-(pentan-3-yl)phenyl)acetamide (where R is an alkyl or aryl group)

Reaction with Acid Anhydrides: 4-(Pentan-3-yl)benzenamine + (R-CO)₂O → N-(4-(pentan-3-yl)phenyl)acetamide + R-COOH

Urea derivatives of 4-(pentan-3-yl)benzenamine can be synthesized through several established routes. A common method involves the reaction of the aniline with an isocyanate. This reaction is typically rapid and proceeds without the need for a catalyst, affording the corresponding N,N'-disubstituted urea.

Reaction with Isocyanates: 4-(Pentan-3-yl)benzenamine + R-NCO → 1-(4-(pentan-3-yl)phenyl)-3-R-urea

Alternatively, urea derivatives can be formed through the reaction of 4-(pentan-3-yl)benzenamine with phosgene (B1210022) or a phosgene equivalent, followed by the addition of a second amine. This two-step process allows for the synthesis of both symmetrical and unsymmetrical ureas.

Table 1: General Methods for Amide and Urea Synthesis

| Derivative Type | Reagents | General Conditions |

|---|---|---|

| Amide | Acyl chloride, Base | Anhydrous solvent, Room temperature or gentle heating |

| Amide | Acid anhydride, Base | Anhydrous solvent, Room temperature or gentle heating |

| Urea | Isocyanate | Anhydrous solvent, Room temperature |

Formation of Imines and Related Heterocyclic Compounds

The primary amine of 4-(pentan-3-yl)benzenamine can readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the imine product.

Imine Formation: 4-(Pentan-3-yl)benzenamine + R-CHO → (E)-N-(4-(pentan-3-yl)phenyl)-1-R-methanimine + H₂O

These imines are valuable intermediates for the synthesis of various nitrogen-containing heterocyclic compounds. For instance, quinolines can be synthesized from anilines and α,β-unsaturated aldehydes or ketones through reactions such as the Combes or Doebner-von Miller synthesis. These reactions involve the formation of an imine intermediate followed by an intramolecular cyclization and subsequent oxidation.

Palladium-Catalyzed Coupling Reactions for Extended Aromatic Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex aromatic systems. 4-(Pentan-3-yl)benzenamine can participate in these reactions either as a nucleophile (in its amine form) or as a precursor to an electrophile (e.g., a halo-substituted derivative).

The Buchwald-Hartwig amination is a prominent method for forming C-N bonds. In this reaction, an aryl halide or triflate is coupled with an amine in the presence of a palladium catalyst and a strong base. 4-(Pentan-3-yl)benzenamine could be coupled with various aryl halides to generate diarylamines.

Buchwald-Hartwig Amination: 4-(Pentan-3-yl)benzenamine + Ar-X + Base --(Pd catalyst, Ligand)--> N-aryl-4-(pentan-3-yl)benzenamine

To extend the aromatic system through C-C bond formation, 4-(pentan-3-yl)benzenamine would first need to be converted to an aryl halide (e.g., 1-bromo-4-(pentan-3-yl)benzene). This derivative could then be used in reactions such as the Suzuki-Miyaura coupling (with an organoboron reagent) or the Heck reaction (with an alkene).

Suzuki-Miyaura Coupling (hypothetical): 1-Bromo-4-(pentan-3-yl)benzene + Ar-B(OR)₂ + Base --(Pd catalyst, Ligand)--> 4-(Pentan-3-yl)-1,1'-biphenyl

Heck Reaction (hypothetical): 1-Bromo-4-(pentan-3-yl)benzene + Alkene + Base --(Pd catalyst, Ligand)--> 1-(4-(Pentan-3-yl)phenyl)alkene

Polymerization Studies: From Monomer to Polymer (e.g., Polyanilines)

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, most notably polyaniline (PANI). It is conceivable that 4-(pentan-3-yl)benzenamine could serve as a monomer for the synthesis of a substituted polyaniline.

Synthesis of Polymeric Derivatives

The polymerization of anilines is typically achieved through oxidative methods, either chemically or electrochemically. Chemical oxidative polymerization involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic medium. Electrochemical polymerization is carried out by applying an oxidizing potential to an electrode in a solution containing the monomer and an electrolyte.

Table 2: Potential Polymerization Methods for 4-(Pentan-3-yl)benzenamine

| Polymerization Method | Oxidant/Conditions | Expected Polymer |

|---|---|---|

| Chemical Oxidative | Ammonium persulfate, Acidic medium | Poly(4-(pentan-3-yl)aniline) |

Structure-Property Relationships in Polymeric Materials

The properties of polyanilines are highly dependent on the nature of the substituent on the aniline ring. The bulky, non-polar pentan-3-yl group in poly(4-(pentan-3-yl)aniline) would be expected to influence the polymer's properties in several ways. The steric hindrance of the substituent could affect the planarity of the polymer backbone, which in turn would influence its electronic properties, such as conductivity. The alkyl group would also increase the solubility of the polymer in organic solvents compared to unsubstituted polyaniline. The thermal properties, such as the glass transition temperature and thermal stability, would also be altered by the presence of the pentan-3-yl substituent.

Ligand Design and Coordination Chemistry (non-biological applications)

The nitrogen atom of the amine group in 4-(pentan-3-yl)benzenamine possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. Furthermore, imine derivatives (Schiff bases) synthesized from this aniline can act as versatile mono- or multidentate ligands.

The coordination of 4-(pentan-3-yl)benzenamine itself to a metal would likely be as a monodentate ligand through the nitrogen atom. The resulting metal complexes could find applications in catalysis. For example, ruthenium(II) complexes with substituted anilines have been investigated as catalysts for transfer hydrogenation reactions.

More complex ligands can be designed by first forming a Schiff base from 4-(pentan-3-yl)benzenamine and an aldehyde or ketone containing another donor atom (e.g., a hydroxyl or another amino group). These multidentate ligands can form stable chelate complexes with a variety of transition metals. The properties and catalytic activity of these metal complexes would be influenced by the electronic and steric effects of the 4-(pentan-3-yl)phenyl group.

Advanced Analytical Methodologies for Detection and Quantification of 4 Pentan 3 Yl Benzenamine

Chromatographic Techniques for Separation and Identification

Chromatographic methods are paramount for the separation of 4-(Pentan-3-yl)benzenamine from complex matrices and for its subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aromatic amines. For 4-(Pentan-3-yl)benzenamine, a reversed-phase HPLC method would likely be the most suitable approach.

Principle and Instrumentation: In reversed-phase HPLC, a nonpolar stationary phase (typically C18 or C8 bonded silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The pentyl group on the benzenamine ring increases its hydrophobicity, leading to a stronger retention on a reversed-phase column compared to aniline (B41778). The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with the addition of a small amount of acid (e.g., phosphoric acid or formic acid) to ensure the amine is in its protonated form, which can improve peak shape. sielc.comsielc.com

UV Detector: A UV detector is a common and cost-effective choice for detecting aromatic compounds. 4-(Pentan-3-yl)benzenamine is expected to have a significant UV absorbance due to the benzene (B151609) ring. The maximum absorbance wavelength (λmax) would be similar to other alkylated anilines.

Photodiode Array (PDA) Detector: A PDA detector offers the advantage of acquiring the entire UV-visible spectrum of the eluting peak, providing more comprehensive data for peak identification and purity assessment. rsc.org

Fluorescence Detector: While aniline itself has low native fluorescence, derivatization with a fluorescent tag can significantly enhance sensitivity and selectivity. researchgate.net However, some substituted anilines may exhibit sufficient native fluorescence to be detected directly.

Expected Research Findings: A hypothetical HPLC analysis of 4-(Pentan-3-yl)benzenamine could yield the following results. The retention time would be influenced by the exact mobile phase composition and the type of reversed-phase column used.

Interactive Data Table: Hypothetical HPLC Parameters and Expected Results for 4-(Pentan-3-yl)benzenamine

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Expected Retention Time | ~5.8 min |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and definitive identification of volatile and semi-volatile organic compounds like 4-(Pentan-3-yl)benzenamine.

Principle and Instrumentation: In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its unambiguous identification. For aromatic amines, derivatization is often employed to improve their thermal stability and chromatographic performance. nih.govnih.gov Common derivatizing agents include pentafluoropropionic anhydride.

Expected Research Findings: The electron ionization (EI) mass spectrum of 4-(Pentan-3-yl)benzenamine would be expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the loss of alkyl groups and cleavage of the aromatic ring. Negative chemical ionization (NCI) could offer higher sensitivity for trace analysis. nih.govnih.gov

Interactive Data Table: Predicted GC-MS Data for Derivatized 4-(Pentan-3-yl)benzenamine

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Retention Time | ~12.5 min |

| Expected Molecular Ion (M+) | m/z 163 |

| Key Fragment Ions | m/z 134, 106, 77 |

For the analysis of 4-(Pentan-3-yl)benzenamine in highly complex matrices, such as environmental or biological samples, comprehensive two-dimensional chromatography (GCxGC or LCxLC) offers significantly enhanced resolving power. azom.comnist.govchemistry-matters.com

Principle and Instrumentation: Two-dimensional chromatography utilizes two columns with different separation mechanisms. chemistry-matters.com In GCxGC, the effluent from the first column is cryo-focused and then rapidly injected onto a second, shorter column for a fast separation. azom.comchemistry-matters.com This results in a two-dimensional chromatogram with significantly increased peak capacity. azom.com Similarly, in LCxLC, fractions from the first dimension column are transferred to a second dimension column for further separation. chromatographyonline.com

Expected Research Findings: The use of GCxGC-MS would allow for the separation of 4-(Pentan-3-yl)benzenamine from a multitude of other aromatic compounds that might co-elute in a one-dimensional separation. nih.gov This is particularly useful for isomer-specific analysis and for detecting trace amounts of the target analyte in the presence of high concentrations of matrix components. chemistry-matters.com

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods provide a rapid and cost-effective means for the quantitative analysis of 4-(Pentan-3-yl)benzenamine, particularly for routine quality control applications where the sample matrix is relatively simple.

UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.

Principle and Instrumentation: The benzene ring in 4-(Pentan-3-yl)benzenamine contains a chromophore that absorbs UV radiation. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the compound can be determined. The λmax for alkyl-substituted anilines is typically in the range of 230-290 nm. spcmc.ac.in The substitution on the benzene ring can cause shifts in the absorption bands. spcmc.ac.in

Expected Research Findings: A UV-Vis spectrum of 4-(Pentan-3-yl)benzenamine in a suitable solvent like ethanol (B145695) or methanol would be expected to show a primary absorption band around 240 nm and a secondary band around 290 nm. A calibration curve of absorbance versus concentration would be linear over a specific concentration range.

Interactive Data Table: Anticipated UV-Vis Spectrophotometric Data for 4-(Pentan-3-yl)benzenamine

| Parameter | Value |

| Solvent | Ethanol |

| Expected λmax (Primary) | ~240 nm |

| Expected λmax (Secondary) | ~290 nm |

| Molar Absorptivity (ε) | ~1.5 x 10^4 L mol⁻¹ cm⁻¹ at 240 nm |

| Linear Range | 1 - 20 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light.

Principle and Instrumentation: While many aromatic amines are not strongly fluorescent in their native state, their fluorescence properties can be influenced by their chemical environment, such as solvent polarity and pH. If 4-(Pentan-3-yl)benzenamine exhibits native fluorescence, this property can be exploited for highly sensitive and selective quantification. The technique involves exciting the sample at its absorption maximum and measuring the emitted light at a longer wavelength.

Expected Research Findings: The applicability of fluorescence spectroscopy would first require an investigation into the fluorescence properties of 4-(Pentan-3-yl)benzenamine. If it is found to be fluorescent, the excitation and emission wavelengths would need to be determined. The fluorescence intensity would be directly proportional to the concentration over a certain range, allowing for quantitative analysis. The sensitivity of fluorescence spectroscopy is typically much higher than that of UV-Vis spectrophotometry.

Electrochemical Methods for Sensitive Detection

Electrochemical methods offer high sensitivity, rapid response, and cost-effectiveness for the detection of electroactive species like aromatic amines. The amine functional group in 4-(Pentan-3-yl)benzenamine is susceptible to oxidation, making it a suitable candidate for electrochemical analysis.

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of electroactive molecules. For aromatic amines, CV typically reveals an irreversible oxidation peak corresponding to the oxidation of the amine group. srce.hrrsc.org In a hypothetical analysis of 4-(Pentan-3-yl)benzenamine, a cyclic voltammogram would be expected to show an anodic peak at a potential characteristic of the compound's oxidation. Studies on aniline and its derivatives have shown that the oxidation potentials are influenced by the electrode material and the pH of the supporting electrolyte. srce.hrresearchgate.net For instance, the oxidation of aniline on a glassy carbon electrode is an irreversible process, and the peak potential is dependent on the pH of the medium.

Amperometry is another electrochemical technique that can be utilized for the quantification of aromatic amines. By applying a constant potential at which the analyte undergoes oxidation, the resulting current is directly proportional to the concentration of the analyte. This technique is often coupled with separation methods like capillary electrophoresis for the determination of aromatic amines in water samples. nih.govresearchgate.net For 4-(Pentan-3-yl)benzenamine, an amperometric method would offer high sensitivity and a low limit of detection.

Table 1: Representative Electrochemical Data for Aniline (Analogous Compound)

| Parameter | Value | Conditions | Reference |

| Oxidation Peak Potential (Epa) | ~ +0.8 V vs. SCE | Glassy Carbon Electrode, Aqueous Acidic Medium | srce.hr |

| Process | Irreversible | - | rsc.org |

The development of electrochemical sensors for the selective detection of 4-(Pentan-3-yl)benzenamine would likely involve the modification of an electrode surface to enhance sensitivity and selectivity. A common approach is the use of nanomaterials, such as carbon nanotubes or metallic nanoparticles, to increase the electrode's active surface area and catalytic activity.

A potential methodology for developing a sensor for 4-(Pentan-3-yl)benzenamine could involve the following steps:

Electrode Selection: A glassy carbon electrode (GCE) or a screen-printed electrode (SPE) could serve as the base transducer.